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Compound of Interest

Compound Name: Nickel nitrate

Cat. No.: B3432390 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the use of nickel nitrate as a

versatile and cost-effective catalyst in a variety of fundamental organic synthesis reactions.

Nickel catalysts, often derived from nickel nitrate, offer a more economical alternative to

precious metal catalysts for reactions such as reductions, cross-couplings, and additions.

Reduction of Nitroarenes to Anilines
The reduction of nitroarenes is a crucial transformation in the synthesis of anilines, which are

key intermediates in the pharmaceutical and dye industries. Raney nickel, a highly active

hydrogenation catalyst, can be readily prepared from nickel nitrate.

Experimental Protocol: Preparation of Raney Nickel
from Nickel Nitrate and Reduction of 4-Nitrotoluene
Materials:

Nickel nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

Aluminum powder

Sodium hydroxide (NaOH)

4-Nitrotoluene
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Hydrazine hydrate (N₂H₄·H₂O)

Methanol

Deionized water

Ethanol

Standard laboratory glassware and magnetic stirrer

Catalyst Preparation (Raney Nickel):

In a well-ventilated fume hood, prepare a solution of sodium hydroxide (e.g., 50 g in 200 mL

of deionized water) in a large beaker and cool it in an ice bath.

In a separate beaker, prepare a finely ground mixture of nickel nitrate hexahydrate and

aluminum powder in a 1:1 molar ratio.

Slowly and carefully add the nickel nitrate-aluminum powder mixture to the cold sodium

hydroxide solution with vigorous stirring. Caution: The reaction is highly exothermic and

produces hydrogen gas.

After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

Carefully decant the supernatant. Wash the grey-black nickel catalyst residue repeatedly

with deionized water until the washings are neutral to pH paper.

Wash the catalyst with ethanol (2-3 times) to remove water.

Store the active Raney nickel catalyst under ethanol or water to prevent oxidation.

Reduction of 4-Nitrotoluene:

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-

nitrotoluene (1.0 mmol, 137.1 mg).

Add methanol (10 mL) to dissolve the substrate.
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Add the prepared Raney nickel catalyst (approx. 100 mg, as a slurry in ethanol).

Heat the mixture to 50 °C with stirring.

Slowly add hydrazine hydrate (10.0 mmol, 0.5 mL of 64% aqueous solution) dropwise via a

syringe. Vigorous gas evolution (nitrogen) will be observed.

After the addition is complete, reflux the reaction mixture for 1-2 hours, monitoring the

reaction progress by Thin Layer Chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature and filter it through a pad of

celite to remove the catalyst.

Wash the celite pad with methanol.

Remove the solvent from the filtrate under reduced pressure to obtain the crude product.

The crude product can be purified by column chromatography on silica gel if necessary.
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Reaction Workflow
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Workflow for the reduction of nitroarenes.

Synthesis of Quinoxalines
Quinoxalines are an important class of nitrogen-containing heterocyclic compounds with a wide

range of biological activities. Nickel-catalyzed condensation of o-phenylenediamines with 1,2-

dicarbonyl compounds provides an efficient route to these molecules.

Experimental Protocol: Synthesis of 2,3-
Diphenylquinoxaline
Materials:

Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

o-Phenylenediamine

Benzil
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Ethanol

Standard laboratory glassware and magnetic stirrer

Procedure:

In a round-bottom flask, dissolve o-phenylenediamine (1.0 mmol, 108.1 mg) and benzil (1.0

mmol, 210.2 mg) in ethanol (10 mL).

Add nickel(II) nitrate hexahydrate (0.1 mmol, 29.1 mg, 10 mol%) to the solution.

Stir the reaction mixture at room temperature for 1-2 hours.

Monitor the reaction progress by TLC.

Upon completion, the product often crystallizes directly from the reaction mixture.

Collect the crystalline product by vacuum filtration.

Wash the crystals with a small amount of cold ethanol.

Dry the product in a vacuum oven. Further purification can be achieved by recrystallization

from ethanol if necessary.
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Proposed mechanism for quinoxaline synthesis.

Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a powerful method for the formation of carbon-carbon

bonds. While palladium is the most common catalyst, nickel-based systems, often prepared

from precursors like nickel nitrate, are gaining prominence due to their lower cost and unique

reactivity.

Experimental Protocol: Coupling of 4-Bromotoluene with
Phenylboronic Acid
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Materials:

Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) (Note: While Ni(NO₃)₂ can be a precursor, NiCl₂

is commonly used directly and provides a well-documented protocol)

Triphenylphosphine (PPh₃)

4-Bromotoluene

Phenylboronic acid

Potassium phosphate (K₃PO₄)

Toluene

Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., Schlenk

line)

Procedure:

Catalyst Preparation (in situ): In a Schlenk flask under an inert atmosphere (e.g., nitrogen or

argon), add NiCl₂·6H₂O (0.05 mmol, 11.9 mg) and triphenylphosphine (0.1 mmol, 26.2 mg).

Add toluene (5 mL) and stir the mixture for 10-15 minutes to form the active catalyst

complex.

To the catalyst mixture, add 4-bromotoluene (1.0 mmol, 171.0 mg), phenylboronic acid (1.2

mmol, 146.3 mg), and potassium phosphate (2.0 mmol, 424.6 mg).

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.

After completion, cool the reaction to room temperature and quench with water (10 mL).

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a hexane/ethyl

acetate gradient.
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Simplified Suzuki-Miyaura catalytic cycle.

Michael Addition
The Michael addition is a fundamental carbon-carbon bond-forming reaction involving the

conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Nickel nitrate
can act as a Lewis acid catalyst to activate the Michael acceptor.
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Experimental Protocol: Michael Addition of Diethyl
Malonate to Chalcone
Materials:

Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

Chalcone

Diethyl malonate

A mild base (e.g., triethylamine)

Dichloromethane (DCM)

Standard laboratory glassware and magnetic stirrer

Procedure:

To a solution of chalcone (1.0 mmol, 208.2 mg) in dichloromethane (10 mL) in a round-

bottom flask, add nickel(II) nitrate hexahydrate (0.1 mmol, 29.1 mg, 10 mol%).

Add diethyl malonate (1.2 mmol, 192.2 mg, 182 µL).

Add triethylamine (0.1 mmol, 10.1 mg, 14 µL) to the mixture.

Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

Upon completion, wash the reaction mixture with water (2 x 10 mL) and brine (10 mL).

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel using a hexane/ethyl

acetate gradient.
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Logical flow of the Michael addition reaction.

To cite this document: BenchChem. [Application Notes and Protocols: Nickel Nitrate as a
Catalyst in Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3432390#nickel-nitrate-as-a-catalyst-in-organic-
synthesis-reactions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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